6-[(Methylamino)methyl]pyridine-3-carboxylic acid
Description
6-[(Methylamino)methyl]pyridine-3-carboxylic acid is a pyridine derivative featuring a methylamino-methyl substituent at position 6 and a carboxylic acid group at position 2. Its hydrochloride salt (CAS: 1955523-58-6) has a molecular formula of C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol . The compound is notable for its high purity (≥95%) and versatility in pharmaceutical and synthetic applications, serving as a precursor or intermediate in drug development and organic synthesis .
Structure
3D Structure
Properties
IUPAC Name |
6-(methylaminomethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-5-7-3-2-6(4-10-7)8(11)12/h2-4,9H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOSEBCYINZLJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid typically involves the reaction of 6-chloromethylpyridine-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-[(Methylamino)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-[(Methylamino)methyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Target Compound :
- Structure : Pyridine ring with -CH₂NHCH₃ (position 6) and -COOH (position 3).
Comparative Compounds :
6-Methylpyridin-3-amine
- Structure : Pyridine ring with -CH₃ (position 6) and -NH₂ (position 3).
- Key Differences : Lacks the carboxylic acid group, reducing polarity and hydrogen-bonding capacity. Used in materials science due to stable crystal packing via N-H···N bonds .
- Applications : Intermediate in agrochemicals or polymer synthesis.
6-Alkylamino-3-pyridazinecarboxylic Acid Derivatives Structure: Pyridazine ring (two adjacent nitrogen atoms) with -NH-R (position 6) and -COOH (position 3). Key Differences: Pyridazine’s electron-deficient nature increases reactivity toward nucleophilic substitution compared to pyridine. Derivatives like methyl 6-chloro-3-pyridazinecarboxylate are precursors for antibiotics or kinase inhibitors . Applications: Synthesis of bioactive molecules via alkylamine substitutions .
Tetrahydrocyclopropa[a]indene-Pyridinecarboxylic Acid Derivatives (e.g., S 49164) Structure: Pyridine-3-carboxylic acid fused with a bicyclic tetrahydrocyclopropa[a]indene group. Key Differences: Bulky substituents enhance lipophilicity and modulate glucokinase activation. Applications: Investigational antidiabetic agents .
6-(Benzyloxy)nicotinic Acid Structure: Pyridine-3-carboxylic acid with -OCH₂C₆H₅ (position 6). Lower solubility in aqueous media compared to the target compound . Applications: Intermediate in antiviral or anti-inflammatory drug synthesis.
Physicochemical and Pharmacokinetic Properties
Biological Activity
6-[(Methylamino)methyl]pyridine-3-carboxylic acid, also known as 6-(methylaminomethyl)pyridine-3-carboxylic acid hydrochloride, is a synthetic compound that has garnered interest in biochemical research due to its unique structure and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with both a carboxylic acid and a methylamino group. Its molecular formula is with a molecular weight of approximately 166.18 g/mol. This configuration allows it to function effectively as a buffering agent in biological systems, particularly in cell culture environments where pH stability is crucial.
Buffering Agent
One of the primary applications of this compound is as a non-ionic organic buffering agent. It is effective in maintaining pH levels within the range of 6 to 8.5, which is essential for various biochemical assays and cell culture systems.
Interaction with Biological Systems
Research indicates that this compound exhibits significant biological activity, particularly in its interaction with various biomolecules. It has been studied for its potential effects on:
- Cell Proliferation: The compound may influence cellular growth rates in specific cell lines.
- Signal Transduction: Preliminary studies suggest it may modulate pathways involved in cellular signaling.
Synthesis Methods
Several synthesis methods have been reported for producing this compound hydrochloride. These methods typically involve nucleophilic substitution reactions on pyridine derivatives:
- Starting Materials: Pyridine-3-carboxylic acid derivatives.
- Reagents: Methylamine and various solvents (e.g., DMF, THF).
- Conditions: Varying temperatures and reaction times to optimize yield.
Case Study 1: Cell Culture Applications
In a study focusing on the use of this compound in cell culture, researchers found that its buffering capacity significantly improved cell viability and proliferation rates compared to standard buffers.
Case Study 2: In Vitro Activity
An investigation into the compound's effects on human α7 nicotinic acetylcholine receptors (nAChRs) revealed that it acts as a positive allosteric modulator. This suggests potential therapeutic applications in neurological disorders where nAChR function is impaired .
Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 6-Methylpyridine-3-carboxylic Acid | C_7H_7NO_2 | 137.14 g/mol | Lacks the methylamino substitution |
| 4-Methyl-6-(methylamino)pyridine-3-carboxylic Acid | C_8H_10N_2O_2 | 166.18 g/mol | Different position of methylamine substitution |
| 6-Aminomethyl-2-methylpyridine-3-carboxylic Acid Dihydrochloride | C_8H_{10}Cl_2N_2O_2 | 239.10 g/mol | Contains additional chloride substituents |
In Vitro Activity Data
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| This compound | 0.38 | 1200 |
| Control Compound | ND | 40 |
Note: EC50 represents the concentration at which half-maximal response is observed; ND = Not Determined.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-[(Methylamino)methyl]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves functionalization of the pyridine ring. Key steps include:
- Methylamino introduction : Reductive amination or nucleophilic substitution using methylamine derivatives.
- Carboxylic acid formation : Oxidation of a methyl group (e.g., using KMnO₄ under acidic conditions) or hydrolysis of nitriles/esters .
- Reagent Selection : Lithium aluminum hydride (LiAlH₄) for reductions, and acyl chlorides for substitutions. Temperature and solvent polarity (e.g., DMF for polar intermediates) critically affect regioselectivity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Standard Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and methylamino group placement.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95% threshold for biological studies) .
Q. How does the compound’s reactivity compare to other pyridine carboxylic acid derivatives?
- Key Reactivity :
- Carboxylic Acid Reactivity : Participates in esterification (via Fischer-Speier) and amide coupling (EDC/HOBt).
- Methylamino Group : Susceptible to alkylation or acylation.
- Comparative Note : The methylamino group enhances nucleophilicity compared to methoxy or halogenated analogs, enabling diverse functionalization .
Advanced Research Questions
Q. What experimental designs are recommended to study the compound’s biological activity, such as enzyme inhibition or receptor binding?
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC₅₀) using purified targets (e.g., kinases) with ATP/NADH-coupled assays.
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) .
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle-only baselines .
Q. How can structural modifications of this compound improve target selectivity in drug discovery?
- Strategies :
- Substituent Tuning : Replace methylamino with bulkier groups (e.g., cyclopropyl) to reduce off-target interactions.
- Bioisosteres : Substitute carboxylic acid with tetrazole for metabolic stability.
- SAR Studies : Use computational docking (AutoDock) to predict binding poses before synthesis .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Troubleshooting :
- Synthesis : Verify reagent purity and anhydrous conditions for sensitive steps (e.g., LiAlH₄ reductions).
- Biological Variability : Replicate assays across cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects .
- Data Validation : Cross-reference with orthogonal techniques (e.g., SPR for binding affinity if IC₅₀ discrepancies arise) .
Q. What are the challenges in quantifying the compound’s stability under physiological conditions?
- Analytical Approaches :
- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated breakdown.
- Storage : Lyophilize and store at -80°C under argon to prevent hydrolysis/oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
